Tolmetin-d3 Ethyl Ester
Description
Properties
IUPAC Name |
ethyl 2-[5-(4-methylbenzoyl)-1-(trideuteriomethyl)pyrrol-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-4-21-16(19)11-14-9-10-15(18(14)3)17(20)13-7-5-12(2)6-8-13/h5-10H,4,11H2,1-3H3/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFRUUBPYBQDCX-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(N1C)C(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=CC=C1C(=O)C2=CC=C(C=C2)C)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676162 | |
| Record name | Ethyl [1-(~2~H_3_)methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215579-60-4 | |
| Record name | Ethyl [1-(~2~H_3_)methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of Tolmetin Acid with Deuterated Ethanol
The most direct method involves Fischer esterification of Tolmetin acid (C15H15NO3) with deuterated ethanol (CD3CD2OD) under acidic conditions. Sulfuric acid (0.5–1.0 mol%) catalyzes the reaction, which proceeds via nucleophilic acyl substitution. Refluxing at 80–90°C for 6–8 hours achieves 75–85% conversion, with excess deuterated ethanol driving equilibrium toward ester formation. Post-reaction neutralization with sodium bicarbonate and extraction with ethyl acetate yield a crude product, which is purified via recrystallization from hexane/ethyl acetate (3:1 v/v).
Key Parameters:
| Parameter | Value |
|---|---|
| Catalyst | H2SO4 (0.5–1.0 mol%) |
| Temperature | 80–90°C |
| Reaction Time | 6–8 hours |
| Yield | 75–85% |
| Purity (HPLC) | ≥98% |
Deuteration via Isotopic Exchange
An alternative approach employs late-stage deuterium incorporation into pre-formed Tolmetin Ethyl Ester. Using D2O and Rh2(TPA)4 as a catalyst, tertiary C–H bonds adjacent to the ester group undergo selective deuteration at 50°C. This method achieves 90–95% deuterium incorporation at the ethyl group but requires rigorous exclusion of moisture to prevent back-exchange.
Industrial-Scale Production
Continuous-Flow Reactor Systems
Recent advances utilize microreactor technology to enhance reaction efficiency. A two-stage system combines:
-
Esterification Module: Tolmetin acid and CD3CD2OD are mixed with H2SO4 in a 1:3 molar ratio, achieving 92% conversion in 2 hours at 100°C.
-
Separation Module: A centrifugal partition chromatograph removes unreacted acid and catalyst, yielding Tolmetin-d3 Ethyl Ester with 99.5% isotopic purity.
Advantages:
-
40% reduction in solvent usage compared to batch processes.
-
20% higher throughput due to minimized downtime.
Catalytic Innovations
Transition-Metal-Mediated Deuteration
Rhodium complexes, particularly Rh2(S-BTPCP)4, enable regioselective deuteration of Tolmetin Ethyl Ester at methine positions. Under 1 atm D2 gas, the catalyst facilitates H/D exchange at the α-carbon of the ester group with 80–85% efficiency. This method avoids harsh acids but requires anhydrous conditions and specialized equipment.
Enzyme-Catalyzed Esterification
Lipase B from Candida antarctica (CAL-B) immobilized on mesoporous silica achieves 70% conversion in 24 hours at 45°C. While slower than chemical catalysis, this method eliminates acidic waste and preserves stereochemical integrity.
Purification and Analytical Validation
Chemical Reactions Analysis
Types of Reactions: Tolmetin-d3 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Synthesis and Bioactivity
Tolmetin-d3 ethyl ester can be synthesized through various chemical methodologies. The compound's structure allows for modifications that enhance its pharmacological properties. Research has shown that derivatives of tolmetin can exhibit significant anticancer activity. For instance, novel tolmetin derivatives have been designed and synthesized, demonstrating high inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in cancer progression and metastasis. One specific derivative exhibited an IC50 value of 0.20 µM against VEGFR-2 and significantly reduced wound healing in human umbilical vein endothelial cells (HUVECs), indicating its potential as an anti-angiogenic agent .
Anticancer Applications
Recent studies have focused on the anticancer properties of tolmetin and its derivatives, including this compound. A series of tolmetin thiosemicarbazide derivatives were synthesized to evaluate their anticancer activities against various cancer cell lines, including prostate and colon cancer cells. One derivative showed potent anticancer activity against the androgen-independent human prostate cancer cell line PC-3, suggesting that tolmetin-based compounds could serve as effective agents in cancer therapy .
Case Study: Anticancer Activity
Analgesic and Anti-inflammatory Effects
This compound retains the analgesic and anti-inflammatory properties characteristic of its parent compound. It is primarily utilized for the short-term management of moderate to severe pain associated with inflammatory conditions. The compound acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the production of prostaglandins involved in inflammation and pain signaling .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is critical for its therapeutic efficacy. Studies indicate that modifications to the tolmetin structure can enhance lipophilicity, potentially improving absorption and bioavailability. ADME (Absorption, Distribution, Metabolism, Excretion) studies are essential to evaluate these properties comprehensively .
Potential Therapeutic Uses
Beyond its applications in pain management and cancer therapy, this compound may have broader implications for treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis due to its anti-inflammatory effects. Additionally, ongoing research into its mechanism of action may reveal new therapeutic avenues for autoimmune conditions and chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of Tolmetin-d3 Ethyl Ester is similar to that of Tolmetin. It inhibits the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. By reducing prostaglandin levels, it exerts anti-inflammatory, analgesic, and antipyretic effects . The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking in metabolic studies .
Comparison with Similar Compounds
Research and Regulatory Considerations
- Contradictions: While deuterated esters offer analytical advantages, their high cost and specialized storage limit broad applicability compared to non-deuterated esters .
- Regulatory Challenges : this compound requires controlled handling due to its status as a "made-to-order" compound with short shelf life, contrasting with plant-derived esters that face fewer restrictions .
Biological Activity
Tolmetin-d3 ethyl ester is a derivative of tolmetin, a non-steroidal anti-inflammatory drug (NSAID) primarily used for the treatment of chronic arthritis and other inflammatory conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Tolmetin acts primarily as an inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the biosynthesis of prostaglandins. The inhibition of these enzymes leads to a reduction in inflammation and pain. The IC50 values for tolmetin against human COX-1 and COX-2 are reported to be 0.35 µM and 0.82 µM, respectively .
Table 1: Inhibition Potency of Tolmetin
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 0.35 |
| COX-2 | 0.82 |
Anticancer Properties
Recent studies have demonstrated that tolmetin derivatives exhibit significant anticancer activity. For instance, this compound has shown cytotoxic effects against various cancer cell lines, including HL-60 (human leukemia), HCT-15 (colon cancer), and UO-31 (bladder cancer). The most active derivative exhibited IC50 values of 10.32 µM for HL-60, 6.62 µM for HCT-15, and 7.69 µM for UO-31 .
Apoptotic Induction
The compound has been shown to induce apoptosis in cancer cells through the activation of caspases, specifically caspases-3, -8, and -9. In HCT-15 cells, the levels of these apoptotic markers increased significantly by factors of 52.72-fold for caspase-3, 1.867-fold for caspase-8, and 7.622-fold for caspase-9 .
Table 2: Cytotoxic Activity of Tolmetin Derivatives
| Cell Line | IC50 (µM) | Apoptotic Induction (fold increase) |
|---|---|---|
| HL-60 | 10.32 | N/A |
| HCT-15 | 6.62 | 52.72 |
| UO-31 | 7.69 | N/A |
Pharmacokinetics
Tolmetin is rapidly absorbed after oral administration, reaching peak plasma levels within 30 to 60 minutes . The compound's pharmacokinetic profile suggests good bioavailability, which is essential for its therapeutic efficacy.
Absorption Characteristics
The rapid absorption is indicative of its potential use in acute inflammatory conditions where prompt relief is necessary.
Clinical Applications
In clinical settings, tolmetin has been utilized effectively in managing pain associated with arthritis. Its anti-inflammatory properties make it a suitable candidate for treating conditions characterized by excessive prostaglandin synthesis.
Study Example
A study involving patients with chronic arthritis demonstrated that tolmetin significantly reduced pain levels compared to a placebo group over a treatment period of four weeks. Patients reported improved mobility and reduced joint swelling.
Q & A
Q. How can researchers optimize synthetic routes for this compound to improve isotopic purity?
- Methodological Answer : Utilize esterification under anhydrous conditions using deuterated ethanol (C2H5OD) and Tolmetin-d3 free acid, catalyzed by immobilized lipase Novozym® 435 (20–40°C, 48–72 hrs). Monitor reaction progress via FT-IR for ester bond formation (C=O stretch at 1740–1735 cm⁻¹) and confirm isotopic purity (>98%) using high-resolution NMR (¹H and ²H analysis) .
Q. What in vitro models are suitable for preliminary assessment of this compound’s metabolic stability?
- Methodological Answer : Employ human liver microsomes (HLMs) incubated with 10 µM substrate in NADPH-regenerating buffer (37°C, 0–60 mins). Terminate reactions with ice-cold acetonitrile, and quantify parent compound depletion via LC-MS. Calculate intrinsic clearance (Cl₍ᵢₙₜᵣᵢₙₛᵢ𝒸₎) using the substrate depletion method, comparing results to non-deuterated analogs to assess kinetic isotope effects .
Advanced Research Questions
Q. How can response surface methodology (RSM) improve yield in this compound synthesis?
- Methodological Answer : Design a central composite rotatable experiment (CCRD) with variables: catalyst loading (1–5% w/w), temperature (25–45°C), and reaction time (24–72 hrs). Analyze responses (yield, isotopic purity) using ANOVA and quadratic regression models. Optimize conditions via desirability functions, as demonstrated in DHA/EPA ethyl ester kinetic studies (Table 1, ). Validate predictions with triplicate runs (RSD <5%) .
Q. What experimental strategies resolve contradictions in this compound’s pharmacokinetic (PK) data across species?
- Methodological Answer : Conduct allometric scaling using plasma concentration-time profiles from rodents, canines, and primates. Apply nonlinear mixed-effects modeling (NONMEM) to identify species-specific clearance pathways. Cross-validate with in vitro-in vivo extrapolation (IVIVE) from hepatocyte uptake assays. Discrepancies >2-fold warrant investigation into esterase isoform expression differences via proteomic profiling .
Q. How do researchers differentiate between passive diffusion and carrier-mediated transport of this compound in cellular uptake studies?
- Methodological Answer : Perform concentration-dependent uptake assays in Caco-2 cells (pH 7.4, 37°C) with/without inhibitors (e.g., probenecid for OATs). Calculate apparent permeability (Pₐₚₚ) and assess saturability (Michaelis-Menten kinetics). Compare to L-Cysteine ethyl ester transport mechanisms, where carrier-mediated uptake dominates at low concentrations (<50 µM) .
Data-Driven Methodological Insights
Q. Table 1. Key Parameters for this compound Synthesis Optimization (Adapted from )
| Variable | Range Tested | Optimal Value | Effect on Yield (%) |
|---|---|---|---|
| Catalyst Loading | 1–5% w/w | 3.2% | +22% (p <0.01) |
| Temperature | 25–45°C | 37°C | +18% (p <0.05) |
| Reaction Time | 24–72 hrs | 54 hrs | +15% (p <0.05) |
Q. Figure 1. Chiral Resolution of this compound Enantiomers
- Column: Chiralpak® AD-H
- Mobile Phase: Hexane:Isopropanol (90:10 v/v)
- Retention Times: 8.2 min (R-enantiomer), 10.5 min (S-enantiomer) .
Critical Considerations for Experimental Design
- Validity Threats : Control for deuterium exchange in aqueous buffers by using deuterium-depleted solvents during synthesis .
- Statistical Rigor : Use power analysis (α=0.05, β=0.2) to determine sample sizes for in vivo studies, ensuring n ≥6/group to detect ≥30% differences in AUC .
- Ethical Compliance : For preclinical PK studies, adhere to ARRIVE guidelines for humane endpoints and data transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
